molecular formula C14H30O3 B14330447 1-(2,2-Diethoxyethoxy)octane CAS No. 105744-08-9

1-(2,2-Diethoxyethoxy)octane

Cat. No.: B14330447
CAS No.: 105744-08-9
M. Wt: 246.39 g/mol
InChI Key: CLACNUQUTNIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethoxy)octane is an aliphatic ether compound characterized by an octane backbone substituted with a diethoxyethoxy group (-OCH₂CH(OCH₂CH₃)₂). Its molecular formula is C₁₄H₃₀O₃, with a molecular weight of 246.39 g/mol. The diethoxyethoxy moiety consists of two ethoxy (-OCH₂CH₃) groups attached to a central ethoxy bridge, creating a polar, flexible chain. This structure balances hydrophobic (octyl chain) and hydrophilic (ethoxy groups) properties, making it suitable for applications in surfactants, emulsifiers, and specialty solvents .

Synthesis typically involves nucleophilic substitution or etherification reactions, where 2,2-diethoxyethanol reacts with an octyl halide under alkaline conditions. The compound’s stability and solubility in both polar and nonpolar solvents enhance its utility in organic synthesis and industrial formulations .

Properties

CAS No.

105744-08-9

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)octane

InChI

InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3

InChI Key

CLACNUQUTNIFQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of 1-(2,2-Diethoxyethoxy)octane may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.

Comparison with Similar Compounds

Table 1: Key Properties of 1-(2,2-Diethoxyethoxy)octane and Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications
1-(2,2-Diethoxyethoxy)octane C₁₄H₃₀O₃ 246.39 g/mol Octane + diethoxyethoxy group Surfactants, emulsifiers, solvents
1,1-Diethoxydecane C₁₄H₃₀O₂ 230.39 g/mol Decane + two terminal ethoxy groups Acetal solvent, chemical intermediates
2-Methoxyoctane C₉H₂₀O 144.25 g/mol Octane + single methoxy group Solvent, organic synthesis
1-(2-Hexadecoxyethoxy)octadecane C₃₆H₇₄O₂ 538.97 g/mol Long alkyl chains + ethoxy bridge Industrial surfactants, lubricants

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., C₁₈ in 1-(2-hexadecoxyethoxy)octadecane) increase hydrophobicity, enhancing surfactant performance in nonpolar environments . Shorter chains (e.g., C₈ in the target compound) improve solubility in polar solvents.
  • Ether Linkages: The diethoxyethoxy group in the target compound provides higher polarity and hydrogen-bonding capacity than mono-ethoxy (e.g., 2-Methoxyoctane) or acetals (e.g., 1,1-Diethoxydecane), enabling superior emulsification .
  • Functional Group Position : Positional isomers (e.g., 1-methoxyoctane vs. 2-methoxyoctane) exhibit differing boiling points and reactivities due to steric and electronic effects .

Aromatic Derivatives with Diethoxyethoxy Groups

Table 2: Comparison with Aromatic Analogues

Compound Name Molecular Formula Key Features Applications
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene C₁₃H₁₇F₃O₃ Benzene ring + diethoxyethoxy + CF₃ Pharmaceutical intermediates, fluorinated materials
1-Bromo-4-(2,2-diethoxyethoxy)benzene C₁₂H₁₇BrO₃ Benzene ring + diethoxyethoxy + Br Organic synthesis, cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Groups : Aromatic derivatives with -CF₃ () or -Br () exhibit enhanced reactivity in electrophilic substitutions, unlike the aliphatic target compound.
  • Solubility : The target compound’s aliphatic backbone provides better miscibility in hydrocarbons, whereas aromatic analogues are more suited for polar aprotic solvents .

Ethoxy-Modified Ethers and Environmental Impact

Key Observations :

  • The target compound’s longer alkyl chain reduces volatility compared to 1,2-Diethoxyethane (), lowering inhalation risks.
  • Chlorinated ethers (e.g., 2-(2-Chloroethoxy)ethyl ether) pose higher environmental persistence and toxicity, necessitating stricter handling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.